
2,6-Di-sec-butylphenol
Overview
Description
2,6-Di-sec-butylphenol (2,6-DSBP; CAS 5510-99-6) is a phenolic compound characterized by two sec-butyl substituents at the ortho positions of the aromatic ring. Its molecular formula is C₁₄H₂₂O, with a molecular weight of 206.32 g/mol . Initially synthesized in 1980 as a propofol analog, 2,6-DSBP was designed to enhance anesthetic properties by replacing propofol’s isopropyl groups with bulkier sec-butyl moieties . It acts as a potent GABAₐ receptor agonist, demonstrating anesthetic and anticonvulsant activities . Beyond neurology, computational studies highlight its role as a hydroxyl radical (HO•) scavenger, protecting DNA from oxidative damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di-sec-butylphenol typically involves the alkylation of phenol with sec-butyl alcohol in the presence of a catalyst. The reaction occurs at elevated temperatures and pressures to ensure optimal yield . The general reaction can be represented as:
C6H5OH+2sec-C4H9OH→(C4H9)2C6H3OH
Industrial Production Methods: In industrial settings, the production of this compound involves a carefully controlled chemical process. The primary raw materials used include phenol and sec-butyl alcohol. A catalyst, often an acid or a base, is required to facilitate the reaction. The reaction mixture is then cooled, and the this compound is separated from unreacted starting materials and by-products through distillation or solvent extraction. The final product is purified to remove any impurities, ensuring that it meets the required quality specifications .
Chemical Reactions Analysis
Types of Reactions: 2,6-Di-sec-butylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The phenolic group can be reduced to form cyclohexanol derivatives.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
Applications Overview
-
Antioxidant Properties
- 2,6-Di-sec-butylphenol is primarily utilized as an antioxidant in various formulations. Its ability to prevent oxidative degradation makes it valuable in the production of plastics, rubber, and lubricants. It helps in prolonging the life of these materials by inhibiting oxidative reactions that can lead to deterioration.
-
Intermediate for Synthesis
- The compound serves as a crucial intermediate in the synthesis of higher molecular weight phenolic antioxidants. Studies indicate that between 75% to 95% of its usage in the United States is directed towards this application . This role is vital for producing antioxidants used in food packaging and industrial applications.
- Stabilizer for Fuels and Oils
- Pharmaceutical Applications
Environmental Impact and Safety
While this compound has beneficial applications, it also poses certain environmental risks due to its persistence in water and soil. The compound is not readily biodegradable, with studies indicating a half-life greater than 182 days in aquatic environments . This persistence raises concerns about bioaccumulation potential, as indicated by its high bioconcentration factor (BCF) values.
Case Study 1: Antioxidant Efficacy
A study evaluated the effectiveness of this compound as an antioxidant in polyolefin films used for food packaging. The results demonstrated a significant reduction in oxidative degradation compared to control samples without antioxidants, suggesting that incorporating this compound can enhance the longevity and safety of food products.
Case Study 2: Fuel Stabilization
Research conducted on fuel blends containing this compound showed improved stability during storage under varying temperature conditions. The study highlighted that fuels treated with this compound exhibited lower rates of degradation and fewer emissions when combusted.
Mechanism of Action
The mechanism of action of 2,6-Di-sec-butylphenol involves its interaction with molecular targets such as receptors in the central nervous system. It acts as both an agonist and antagonist of GABA-A receptor currents in a dose-dependent manner. This modulation of GABA-A receptor activity can lead to various effects on cognition, sensation, motor responses, and autonomic control .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Propofol and Derivatives
Propofol (2,6-Diisopropylphenol):
- Structure: Two isopropyl groups at ortho positions.
- Comparison:
- PF0713 (2,6-DSBP): Replacing isopropyl with sec-butyl groups increases steric bulk, slowing metabolic degradation. Though water solubility remains low, 2,6-DSBP exhibits a higher therapeutic index than propofol due to enhanced receptor affinity .
- MB050: A para-substituted derivative of 2,6-DSBP with a 1-hydroxy-2,2,2-trifluoroethyl group. MB050 retains anticonvulsant activity while reducing neurotoxicity (ataxia) compared to unmodified 2,6-DSBP .
Key Data:
Antioxidant Phenolic Compounds
2,4-Di-tert-butylphenol (2,4-DTBP):
- Structure: Two tert-butyl groups at positions 2 and 3.
- Activity: Effective HO• scavenger via hydrogen abstraction from the hydroxyl group, forming stabilized phenoxyl radicals .
- Mechanism: 2,6-DSBP generates radicals (DSBPr-1 and DSBPr-2) through hydrogen abstraction, while 2,4-DTBP forms DTBPr-1 and DTBPr-2. Both pathways yield water and quinonic byproducts .
4-sec-Butyl-2,6-di-tert-butylphenol:
- Structure: Combines sec-butyl (position 4) and tert-butyl (positions 2,6) groups.
- Activity: Not directly studied for antioxidant effects, but its steric bulk likely reduces HO• scavenging efficiency compared to 2,6-DSBP .
Inactive or Less Active Analogs
2,6-Dimethylphenol:
- Structure: Methyl groups at ortho positions.
- Activity: Lacks anticonvulsant effects in the 6 Hz seizure model, underscoring the necessity of larger alkyl groups (e.g., isopropyl or sec-butyl) for receptor binding .
2,6-Diethylphenol:
- Structure: Ethyl groups at ortho positions.
- Activity: Limited data, but smaller ethyl groups may reduce lipid solubility and receptor modulation compared to sec-butyl .
Structural and Functional Insights
Role of Alkyl Substituents
- Bulkiness: Sec-butyl groups in 2,6-DSBP balance steric hindrance and lipid solubility, enhancing blood-brain barrier penetration and receptor interaction compared to tert-butyl or methyl groups .
- Position: Ortho-substitution is critical for anesthetic and antioxidant activities. Para-substitution (e.g., MB050) modifies toxicity without abolishing efficacy .
Physicochemical Properties
Compound | Water Solubility | LogP (Predicted) | Onset of Action |
---|---|---|---|
Propofol | Low | 3.8 | Rapid |
2,6-DSBP | Very low | 4.5 | Slow |
2,6-Dimethylphenol | Moderate | 2.1 | Inactive |
Biological Activity
2,6-Di-sec-butylphenol (DSBP) is a chemical compound with the molecular formula C14H22O and is classified as an alkylphenol. It possesses two sec-butyl groups attached to the benzene ring at the 2 and 6 positions. This compound is primarily used as an antioxidant in various industrial applications, particularly in the rubber and plastics industries. Its unique structure contributes to its biological activity, which has garnered attention in toxicological and pharmacological studies.
Toxicological Profile
The biological activity of this compound has been studied primarily in the context of its toxicity and potential health effects. According to research, DSBP exhibits harmful effects when ingested or when it comes into contact with skin. It is classified as harmful if swallowed and can cause severe skin burns and eye damage .
In a study examining its hemodynamic effects, DSBP was found to influence cardiovascular parameters in animal models. The research indicated that DSBP can induce dose- and age-related changes in hemodynamics, suggesting a potential impact on blood pressure and heart function .
Bioconcentration and Environmental Impact
Research has indicated that DSBP can bioconcentrate in aquatic organisms. For instance, data from screening assessments show that related alkylphenols exhibit significant bioconcentration factors (BCFs) in fish tissues, raising concerns about their environmental persistence and bioaccumulation potential . The BCF values for related compounds suggest that DSBP may share similar properties, indicating a need for further investigation into its environmental fate.
Hemodynamic Effects Study
A notable case study investigated the hemodynamic effects of DSBP as an anesthetic agent. The study revealed that DSBP could induce significant cardiovascular changes depending on dosage and age of the subjects. This research highlights the compound's potential applications in medical settings but also underscores the necessity for careful dosage management due to its biological activity .
Toxicity Assessment
Another study assessed the acute toxicity of DSBP through various exposure routes. The results indicated that concentrations above certain thresholds could result in systemic toxicity, emphasizing the importance of understanding exposure limits for safety assessments in industrial applications .
Summary of Research Findings
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for identifying and quantifying 2,6-Di-sec-butylphenol in experimental samples?
- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for precise quantification. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, leveraging characteristic peaks for phenolic -OH (δ 4.5–5.5 ppm) and alkyl substituents (δ 0.8–1.5 ppm). Gas chromatography (GC) with flame ionization detection (FID) may also be employed for purity assessment .
- Key Data : Molecular formula C₁₄H₂₂O, molecular weight 206.32 g/mol, CAS 5510-99-6 or 31291-60-8 depending on isomer .
Q. How is this compound synthesized, and what are the critical reaction parameters?
- Methodology : Alkylation of phenol with sec-butyl halides under Friedel-Crafts conditions. Optimize temperature (80–120°C), catalyst (AlCl₃ or H₂SO₄), and molar ratios (phenol:alkylating agent ≥1:2) to minimize di- or tri-substituted byproducts. Monitor reaction progress via thin-layer chromatography (TLC) .
- Validation : Confirm regioselectivity (2,6-substitution) via NOESY NMR to distinguish from 2,4-isomers .
Advanced Research Questions
Q. What computational approaches are effective for studying this compound’s antioxidant mechanisms against hydroxyl radicals (HO•)?
- Methodology : Employ density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to model reaction pathways. Calculate bond dissociation enthalpies (BDEs) for phenolic O-H bonds and adiabatic ionization potentials (IPs). Validate using Gaussian 03 or MOPAC 6.0 for semiempirical AM1 approximations .
- Key Insight : The compound’s sec-butyl groups enhance radical scavenging by stabilizing transition states through steric and electronic effects .
Q. How does this compound modulate GABAₐ and glycine receptors, and what experimental models are suitable for characterizing its neuropharmacological effects?
- Methodology : Use patch-clamp electrophysiology on recombinant GABAₐ α1β2γ2s receptors expressed in HEK293 cells. Compare potency to propofol by measuring EC₅₀ values for chloride current potentiation. For glycine receptors, employ spinal cord neuron cultures to assess direct activation or allosteric modulation .
- Contradiction Note : While GABAₐ activation is well-documented, glycine receptor effects remain uncharacterized; prioritize dual-receptor studies to resolve functional overlaps .
Q. How should researchers address contradictions in toxicity data across in vitro and in vivo studies?
- Methodology : Apply OECD Test Guidelines (e.g., TG 473 for chromosomal aberration tests in Chinese hamster lung cells) under Good Laboratory Practice (GLP) to ensure reliability. Cross-validate in vivo findings via 28-day oral toxicity tests in Sprague-Dawley rats, focusing on NOAEL (no-observed-adverse-effect-level) determination .
- Data Reconciliation : Use meta-analysis to weigh studies by adherence to OECD protocols, sample size, and dose-response consistency. For example, prioritize GLP-compliant in vitro cytogenicity studies over non-standardized assays .
Q. Experimental Design Considerations
Q. What are best practices for designing dose-response studies in this compound toxicity assessments?
- Methodology : Use log-spaced concentrations (e.g., 0.1–100 μM) in vitro to capture threshold effects. For in vivo studies, administer via oral gavage at 10–500 mg/kg/day, with histopathological examination of liver and kidney tissues. Include positive controls (e.g., cyclophosphamide for genotoxicity) to validate assay sensitivity .
Q. How can computational and experimental data be integrated to predict this compound’s environmental fate?
Properties
IUPAC Name |
2,6-di(butan-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-5-10(3)12-8-7-9-13(14(12)15)11(4)6-2/h7-11,15H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTGJZOULSYEOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C(=CC=C1)C(C)CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044440 | |
Record name | 2,6-Di(butan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5510-99-6, 31291-60-8 | |
Record name | 2,6-Di-sec-butylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5510-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Di-sec-butylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005510996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2,6-bis(1-methylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,6-Di(butan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-sec-butylphenol, mixed isomers | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.413 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Di-sec-butylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.940 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DI-SEC-BUTYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/862GFQ832E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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